molecular formula Cl3NaZn B14485534 Sodium zinc chloride (1/1/3) CAS No. 64417-99-8

Sodium zinc chloride (1/1/3)

Cat. No.: B14485534
CAS No.: 64417-99-8
M. Wt: 194.7 g/mol
InChI Key: HYEKBBUUXFWKKZ-UHFFFAOYSA-K
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Description

Contextual Significance in Inorganic Chemistry

In the broader field of inorganic chemistry, halides play a pivotal role in the chemistry of transition metals, influencing the structure, stability, and reactivity of the resulting complexes. numberanalytics.com These compounds can form a wide array of structures, from simple binary halides to more complex ternary and quaternary systems.

Sodium zinc chloride is an example of a ternary metal halide. Materials in this class are often explored for their unique electronic, optical, and ionic properties. numberanalytics.com Specifically, compounds with the general formula ABX₃, where A and B are cations and X is a halide anion, are of great interest as they can adopt the perovskite crystal structure. researchgate.net Halide perovskites are at the forefront of materials science research due to their exceptional performance in optoelectronic applications. nsf.gov Computational studies have identified NaZnCl₃ as having a stable cubic perovskite structure, placing it within this significant class of materials. scribd.com The study of such compounds is crucial for discovering new materials with tailored properties for various technological applications. nsf.gov

Historical Trajectories in Complex Halide Chemistry

The study of complex metal halides is not a recent development. Historically, simple metal halides like zinc chloride (ZnCl₂) have been used extensively as fluxes in metallurgy and soldering. wikipedia.orgatamankimya.com These fluxes work by dissolving metal oxides at high temperatures, a process that can involve the formation of complex halide species. wikipedia.orgatamankimya.com For instance, zinc chloride has long been mixed with ammonium (B1175870) chloride to create fluxes that form complex salts like [NH₄]₂[ZnCl₄]. wikipedia.org

The development of molten salt chemistry, particularly for the production of reactive metals like sodium via the electrolysis of molten sodium chloride in a Downs cell, also has a long history dating back to the early 20th century. wikipedia.org This field laid the groundwork for investigating reactions and species in non-aqueous, high-temperature environments where complex halides are stable. More recently, the focus has shifted towards synthesizing and characterizing novel complex halides, including those of zinc, for advanced applications such as luminescent materials and batteries. frontiersin.orgmdpi.com

Current Research Frontiers for Sodium Zinc Chloride (1/1/3)

Contemporary research on Sodium Zinc Chloride (1/1/3) is primarily focused on understanding its fundamental properties and exploring its potential in modern technologies.

Computational Materials Science: A significant frontier involves the use of computational methods, such as density functional theory (DFT), to predict the material's characteristics before extensive experimental synthesis. Studies have investigated the structural, optoelectronic, and elastic properties of NaZnCl₃. researchgate.netscribd.com These computational models predict that NaZnCl₃ is a wide band gap semiconductor with a stable cubic crystalline structure. scribd.com Such theoretical work is crucial for screening potential new materials for applications in electronics and optics.

Energy Storage: Sodium-metal chloride batteries, often referred to as ZEBRA batteries, are a promising technology for large-scale energy storage. mdpi.com These batteries operate at elevated temperatures and use a molten sodium anode and solid metal halide cathodes. While much of the commercial development has focused on nickel chloride, research has also explored other metal halides, including zinc chloride. A sodium-zinc chloride (Na-ZnCl₂) cell has been demonstrated to have comparable, and in some cases superior, performance to its nickel-based counterparts at high charge/discharge rates. mdpi.com

High-Temperature Chemistry: Research has also identified NaZnCl₃ as a gaseous species formed during the high-temperature thermal treatment of municipal solid waste incineration (MSWI) fly ash. mdpi.com In oxidizing atmospheres above 800 °C, zinc compounds in the ash can react with chlorine sources to form volatile species including gaseous NaZnCl₃. mdpi.com Understanding the formation of such compounds is critical for developing technologies to control heavy metal emissions and reduce secondary pollution from waste-to-energy processes. mdpi.com

Data Tables

Table 1: Calculated Properties of Sodium Zinc Chloride (NaZnCl₃) This table presents data from computational investigations into the properties of NaZnCl₃. researchgate.netscribd.com

PropertyValueReference
Crystal StructureCubic Perovskite scribd.com
Space GroupPm-3m (#221) scribd.com
Lattice Constant (a₀)4.5980 Å scribd.com
Band Gap3.91 eV (Indirect, R-Γ) researchgate.netscribd.com
Bulk Modulus (B)64.9124 GPa scribd.com
Pugh Ratio (B/G)3.8493 scribd.com

Properties

CAS No.

64417-99-8

Molecular Formula

Cl3NaZn

Molecular Weight

194.7 g/mol

IUPAC Name

sodium;zinc;trichloride

InChI

InChI=1S/3ClH.Na.Zn/h3*1H;;/q;;;+1;+2/p-3

InChI Key

HYEKBBUUXFWKKZ-UHFFFAOYSA-K

Canonical SMILES

[Na+].[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

Synthetic Methodologies for Sodium Zinc Chloride 1/1/3

Direct Synthesis Approaches to NaZnCl3

Direct synthesis, primarily through a molten salt route, is a fundamental approach for preparing NaZnCl3. This method involves the high-temperature reaction of the precursor salts, sodium chloride and zinc chloride. The underlying reaction, particularly relevant in the context of Na-ZnCl2 batteries, is the reversible chlorination of zinc: Zn + 2 NaCl ⇌ ZnCl2 + 2 Na. dlr.de

The success of this method is heavily reliant on the temperature and the molar ratio of the precursors, as dictated by the NaCl-ZnCl2 binary phase diagram. dlr.de This diagram reveals a eutectic point at approximately 254°C for a mixture with about 81 mol% ZnCl2. mdpi.com The interaction between NaCl and ZnCl2 in the molten state can form various complex species. Thermodynamic evaluations and database modeling have identified not only solid compounds like Na2ZnCl4 but also a gaseous species, NaZnCl3(g), at elevated temperatures. researchgate.netfactsage.commdpi.com Therefore, direct synthesis involves heating a precisely measured mixture of NaCl and ZnCl2 to a temperature where a homogeneous molten phase is formed, followed by controlled cooling to crystallize the desired NaZnCl3 or related complex salt.

Solution-Based Precipitation Techniques for NaZnCl3 Complex Salts

Solution-based precipitation offers an alternative, lower-temperature route to complex zinc chloride salts. However, the choice of solvent is critical. Studies of the ternary system NaCl–ZnCl2–H2O at 298 K (25°C) have shown that NaZnCl3 does not precipitate directly from an aqueous solution. acs.org Instead, a hydrated double salt with the composition 2NaCl·ZnCl2·2H2O (or Na2ZnCl4·2H2O) is formed. acs.org

The phase diagram for this aqueous system is complex, featuring two invariant points and three distinct crystalline regions corresponding to the saturation of NaCl, ZnCl2, and the hydrated double salt 2NaCl·ZnCl2·2H2O. acs.org The formation of a precipitate occurs when the concentration of a species exceeds its solubility limit, a condition that can be induced by changing temperature, evaporating the solvent, or mixing different solvents (antisolvent precipitation). wikipedia.org While aqueous routes yield the hydrated form, non-aqueous solvents in which the precursors are soluble but the final product is not could theoretically be used to precipitate anhydrous NaZnCl3. wikipedia.org This approach may involve dissolving NaCl and ZnCl2 in a suitable polar organic solvent and then adding an antisolvent to induce precipitation of the complex salt. wikipedia.org

Solid-State Reaction Pathways for Crystalline NaZnCl3

Solid-state synthesis involves the reaction of precursors in their solid form at elevated temperatures, typically below their melting points. dlr.de This method relies on the diffusion of ions through the crystal lattices of the reactants to form the product phase. tandfonline.com For NaZnCl3, this would entail intimately mixing fine powders of anhydrous NaCl and ZnCl2 and heating the mixture for an extended period. dlr.de The intimate contact between the reactant grains, often enhanced by pelleting the mixture, is crucial for maximizing the reaction rate. dlr.de

The feasibility and required temperature for the reaction are informed by the system's phase diagram. mdpi.com The study of ion diffusion, such as that of Zn++ in NaCl single crystals, provides insight into the fundamental mechanisms governing these reactions. tandfonline.com These studies have noted that the precipitation of zinc chloride within a sodium chloride matrix occurs at high temperatures, which is the basis of the solid-state pathway. tandfonline.com The reaction proceeds as ions migrate across the interface between the reactant particles, forming a product layer that grows over time.

Hydrothermal and Solvothermal Synthesis of NaZnCl3 Materials

Hydrothermal and solvothermal synthesis are versatile methods for producing a wide range of inorganic materials, including ternary metal halides, often in the form of nanomaterials with controlled morphology. frontiersin.orgrsc.orgrsc.org These techniques are carried out in a sealed vessel, such as an autoclave, where a solvent is heated above its boiling point to generate high pressure. frontiersin.orgrsc.org If water is the solvent, the method is termed hydrothermal; if a non-aqueous solvent is used, it is called solvothermal. frontiersin.org

While there are no specific reports detailing the solvothermal synthesis of NaZnCl3, the procedures used for analogous perovskite materials like CsPbX3 can serve as a model. frontiersin.orgrsc.org A typical solvothermal process would involve placing the precursors (NaCl and ZnCl2) into an autoclave with a high-boiling-point organic solvent (e.g., 1-octadecene, dimethylformamide) and possibly capping agents or ligands (e.g., oleic acid, oleylamine) to control crystal growth. frontiersin.org The autoclave is then heated to a specific temperature (e.g., 160-200°C) for several hours, during which the precursors dissolve and react to form the product, which then crystallizes upon cooling. frontiersin.orgrsc.org This method offers precise control over the product's crystal size, structure, and uniformity. frontiersin.org

Influence of Precursor Stoichiometry and Purity on NaZnCl3 Yield and Phase

The molar ratio of the precursors, NaCl and ZnCl2, is a critical parameter that dictates the identity of the resulting phase. The NaCl-ZnCl2 phase diagram clearly shows that different starting compositions will yield different products upon heating and cooling, including eutectic mixtures and distinct chemical compounds such as Na2ZnCl4. dlr.demdpi.comresearchgate.net Achieving a pure NaZnCl3 phase requires precise stoichiometric control of the initial reactants. In the context of battery applications, the ratio of active metal (Zn) to NaCl is a carefully controlled design parameter that determines the cell's state of charge and reaction pathway. dlr.de

The purity of the precursors is equally important. Both ZnCl2 and other potential additives like AlCl3 are hygroscopic, meaning they readily absorb moisture from the air. mdpi.com The presence of water can lead to the formation of undesired hydrated side products, such as 2NaCl·ZnCl2·2H2O, instead of the anhydrous target compound. acs.org Furthermore, impurities within the crystal lattice, such as hydroxide (B78521) ions (OH-), can act as traps for the metal ions, impeding diffusion and reaction kinetics. tandfonline.com Consequently, the synthesis of high-purity NaZnCl3 necessitates the use of anhydrous precursors and handling under an inert atmosphere, for instance, within a glovebox. mdpi.com

Control of Reaction Parameters (Temperature, Pressure, Time) in NaZnCl3 Synthesis

The successful synthesis of NaZnCl3 requires careful management of key reaction parameters, including temperature, pressure, and reaction time.

Temperature : Temperature is arguably the most influential parameter, as it governs phase transitions and reaction kinetics. The NaCl-ZnCl2 phase diagram illustrates the temperature-dependent stability of various solid and liquid phases. mdpi.com For direct and solid-state synthesis, the temperature must be high enough to facilitate ion mobility and reaction but may be kept below the melting point to maintain a solid-state pathway or raised above it for a molten-salt route. dlr.detandfonline.com For instance, the formation of a liquid Na2ZnCl4 phase occurs at temperatures above 250°C. acs.org Higher temperatures also significantly increase the vapor pressure of the components, which can lead to material loss if the system is not sealed. mdpi.comresearchgate.net

Pressure : Pressure is a significant factor, particularly in closed-system syntheses like solvothermal methods or when volatile species are involved. In a sealed autoclave, the pressure is determined by the temperature and the vapor pressure of the solvent. frontiersin.org According to Le Châtelier's principle, applied pressure can influence the equilibrium of reactions that involve a change in the number of moles of gas. libretexts.org Given the existence of gaseous species like NaZnCl3(g), controlling the pressure can shift the reaction equilibrium and affect the yield and stability of the product. mdpi.comlibretexts.org In industrial settings, managing the vapor pressure is also a critical safety consideration. mdpi.com

Time : The duration of the reaction is crucial for ensuring the process reaches completion and thermodynamic equilibrium. In solid-state reactions, sufficient time is required for the slow process of ion diffusion through the solid matrix to form a homogeneous product. tandfonline.com Similarly, in hydrothermal and solvothermal syntheses, the reaction time, often spanning several hours, is optimized to allow for complete dissolution of precursors and subsequent crystallization of the desired phase. rsc.org

Role of Chlorinating Agents in NaZnCl3 Formation

While the most common synthetic routes to NaZnCl3 start with the chloride salts themselves (NaCl and ZnCl2), the use of chlorinating agents represents a potential alternative pathway, especially if starting from non-chloride precursors like zinc metal or zinc oxide. A chlorinating agent could convert the zinc precursor into zinc chloride in situ, which would then react with sodium chloride.

A variety of chlorinating agents are used in industrial and laboratory chemistry. researchgate.net Gaseous hydrogen chloride (HCl) is a common and atom-efficient choice for converting alcohols and oxides to chlorides. mdpi.comtue.nl Other potent chlorinating agents include sulfuryl chloride (SO2Cl2) and trichloroisocyanuric acid (TCCA). researchgate.netmdpi.com For example, the chloromethylation of benzene (B151609) is an industrial process that uses gaseous HCl and anhydrous zinc chloride as a catalyst. mdpi.com A hypothetical synthesis of NaZnCl3 could therefore involve the reaction of ZnO with NaCl in the presence of a chlorinating agent like HCl, where ZnO is first converted to ZnCl2 before reacting to form the final ternary halide.

Data Tables

Table 1: Summary of and Related Compounds.

Method Precursors Typical Temperature Solvent/Environment Key Outcome/Product Reference(s)
Direct Synthesis NaCl, ZnCl2 > 254°C (eutectic) Molten Salt (no solvent) Forms Na2ZnCl4, NaZnCl3(g) dlr.demdpi.commdpi.com
Solution Precipitation NaCl, ZnCl2, H2O 25°C (298 K) Aqueous 2NaCl·ZnCl2·2H2O (hydrated double salt) acs.org
Solid-State Reaction NaCl (powder), ZnCl2 (powder) High Temp (sub-melting) Solid State (no solvent) Formation via ion diffusion dlr.detandfonline.com

| Solvothermal (Model) | NaCl, ZnCl2 | 160-200°C | Organic (e.g., ODE, DMF) | Controlled morphology (e.g., nanocrystals) | frontiersin.orgrsc.org |

Table 2: Invariant Point Data for the Ternary System NaCl–ZnCl2–H2O at 298 K. This table presents the composition at the invariant points in the aqueous phase diagram, where multiple solid phases are in equilibrium with the saturated solution.

Point ID w(NaCl) % w(ZnCl2) % Equilibrium Solid Phases Reference(s)
E1 0.9880.51ZnCl2 + 2NaCl·ZnCl2·2H2O acs.org
E2 25.0142.66NaCl + 2NaCl·ZnCl2·2H2O acs.org
w(X) % represents the mass percentage of the component in the liquid phase.

Mechanistic Aspects of NaZnCl₃ Complex Formation

The formation of the ternary complex sodium zinc chloride (NaZnCl₃) is a subject of significant interest, particularly in the context of molten salt chemistry and its applications in areas such as thermal energy storage and advanced battery systems. While direct and detailed mechanistic studies exclusively focused on the 1:1:3 stoichiometry (Na:Zn:Cl) are not extensively documented, the underlying principles of its formation can be elucidated by examining the broader behavior of the sodium chloride-zinc chloride (NaCl-ZnCl₂) system and the well-documented mechanisms for related complex species.

NaCl + ZnCl₂ → Na[ZnCl₃]

The mechanism of this complex formation is highly dependent on the reaction conditions, particularly temperature and the physical state of the reactants (solid-state vs. molten).

In molten salt systems, which are common environments for the synthesis and application of such complexes, the formation of NaZnCl₃ proceeds through the interaction of the constituent ions. Thermodynamic evaluations and optimizations of the (NaCl + KCl + MgCl₂ + CaCl₂ + ZnCl₂) system have confirmed the existence of NaZnCl₃ as a species in the liquid (molten) phase. daneshyari.com The phase diagram of the NaCl-ZnCl₂ binary system is characterized by the formation of various complex chlorides, indicating a strong tendency for association between the two salts. In the NaCl-ZnCl₂ binary system, the formation of Na₂ZnCl₄ has been identified, which, along with ZnCl₂, forms a eutectic system. researchgate.net

Insights into the mechanistic steps can be drawn from studies on the closely related and well-investigated Na₂ZnCl₄ complex, particularly in the context of Na-ZnCl₂ batteries. The formation of Na₂ZnCl₄ during the charging process of these batteries occurs in a two-step mechanism:

Initial Interfacial Reaction: The process begins with a solid-state reaction at the interface between sodium chloride (NaCl) and zinc (Zn) particles. This initial interaction leads to the formation of a thin layer of Na₂ZnCl₄.

Growth of the Complex Layer: The newly formed Na₂ZnCl₄ layer acts as a bridge, facilitating the continuous supply of either NaCl or Zn²⁺ ions to the reaction sites. This results in the progressive growth of a distinctive ribbon-type layer of Na₂ZnCl₄.

This two-step process highlights the importance of interfacial reactions and the role of the initial complex layer in propagating the reaction. It is plausible that the formation of NaZnCl₃ follows a similar, albeit stoichiometrically distinct, pathway in a molten salt environment containing appropriate ratios of NaCl and ZnCl₂.

Furthermore, studies on the solid-liquid phase equilibria in the aqueous H₂O-ZnCl₂-NaCl system have shown the formation of the double salt 2NaCl·ZnCl₂·nH₂O, which is stoichiometrically related to Na₂ZnCl₄. shd-pub.org.rs This observation in an aqueous environment further underscores the inherent tendency of NaCl and ZnCl₂ to form complex species.

The kinetics of the complex formation are influenced by factors such as temperature and the presence of other salts. In general, higher temperatures in molten salt systems provide the necessary activation energy for the rearrangement of ions and the formation of the stable complex anion [ZnCl₃]⁻. The reaction is driven by the thermodynamic stability of the resulting complex, which is a key factor in determining the spontaneity and extent of the reaction. researchgate.net

The table below summarizes the key species and conditions relevant to the formation of sodium zinc chloride complexes.

PrecursorsIntermediate/Related SpeciesConditions
Sodium Chloride (NaCl)Na₂ZnCl₄Molten Salt, Electrochemical Charging
Zinc Chloride (ZnCl₂)2NaCl·ZnCl₂·nH₂OAqueous Solution, 298-333 K shd-pub.org.rs
Zinc (Zn)Na[ZnCl₃]⁻ (in molten phase)High Temperature, Molten Salt daneshyari.com

Structural Elucidation of Sodium Zinc Chloride 1/1/3

Advanced Crystallographic Investigations of NaZnCl3

Modern research employs a variety of sophisticated methods to build a comprehensive model of the NaZnCl3 structure.

Single crystal X-ray diffraction (SC-XRD) stands as a powerful technique for the unambiguous determination of a crystalline material's three-dimensional structure. uol.deuhu-ciqso.esbruker.comuni-ulm.de By irradiating a single crystal of NaZnCl3 with monochromatic X-rays, a unique diffraction pattern of spots, or reflections, is generated. uol.de The positions and intensities of these reflections are intrinsically linked to the arrangement of atoms within the crystal. uol.decarleton.edu Analysis of this pattern allows for the precise determination of the unit cell dimensions—the fundamental repeating block of the crystal lattice—and the fractional coordinates of each atom (Na, Zn, and Cl) within that unit cell. uol.decarleton.edu From these atomic positions, crucial geometric parameters such as bond lengths and bond angles can be calculated, providing a detailed picture of the molecular geometry. uol.decarleton.edu

Computational studies have predicted a stable cubic crystalline structure for NaZnCl3. scribd.com These theoretical investigations provide a foundational model that can be verified and refined through experimental SC-XRD data. The technique is suitable for a range of materials, including inorganic and metal-organic complexes. uni-ulm.de

Table 1: Theoretical Optimal Structural Parameters for NaZnCl3

Parameter Value
Lattice Constant (a₀) in Å 4.5980
Bulk Modulus (B) in GPa 64.9124
Derivative of Bulk Modulus (B') 5.9086
Volume (V₀) in (a.u.)³ 655.9989
Energy (E₀) in (Ry) -6671.1287

This data is based on computational investigations. scribd.com

While SC-XRD requires a single, well-formed crystal, powder X-ray diffraction (PXRD) is a versatile technique that utilizes a finely powdered sample containing a vast number of randomly oriented crystallites. libretexts.org Instead of discrete spots, the diffraction of X-rays from a powder sample produces a characteristic pattern of concentric cones of diffracted intensity, which are recorded as a one-dimensional plot of intensity versus diffraction angle (2θ). worktribe.com

This diffraction pattern serves as a fingerprint for the crystalline phases present in the material. researchgate.net For NaZnCl3, PXRD is instrumental in confirming the phase purity of a synthesized sample and for the accurate determination of its lattice parameters. snu.ac.kr

To extract detailed structural information from a powder pattern, a powerful analytical method known as Rietveld refinement is employed. snu.ac.krmpg.demdpi-res.com This technique involves fitting a calculated diffraction pattern, generated from a known or proposed crystal structure model, to the experimental data. snu.ac.kr By iteratively adjusting various parameters of the structural model—such as lattice parameters, atomic positions, and site occupancies—the difference between the calculated and observed patterns is minimized. snu.ac.kr A successful Rietveld refinement not only provides highly accurate lattice parameters but also can refine atomic coordinates and other structural details, offering a level of precision that approaches that of single-crystal studies, particularly for materials that are not amenable to single-crystal growth. worktribe.commdpi.com

Neutron diffraction offers a complementary perspective to X-ray techniques. nmi3.eu While X-rays are scattered by an atom's electron cloud, neutrons interact with the atomic nucleus. This fundamental difference provides several advantages. For instance, neutron scattering is particularly effective for accurately locating light atoms, such as sodium, in the presence of heavier atoms like zinc and chlorine.

Furthermore, neutrons possess a magnetic moment, making neutron diffraction an indispensable tool for determining the magnetic structure of materials. nmi3.euaps.org If NaZnCl3 were to exhibit magnetic ordering at low temperatures, neutron diffraction would be the primary technique to elucidate the arrangement of any magnetic moments on the atoms. aps.org The technique is versatile, applicable to the study of crystalline, amorphous, and liquid materials. nmi3.eu

Conventional crystallographic methods, like XRD, excel at determining the average, long-range structure of a material. mpg.de However, they can be less sensitive to localized deviations from this perfect periodicity. Pair Distribution Function (PDF) analysis, also known as total scattering, is a technique that provides insight into the local atomic structure by analyzing both the sharp Bragg peaks and the diffuse scattering present in a diffraction pattern. mpg.demalvernpanalytical.com

The PDF, G(r), is obtained by a Fourier transform of the total scattering data and represents the probability of finding two atoms separated by a specific distance, r. mpg.demalvernpanalytical.com This method is particularly valuable for studying materials that may be nanocrystalline, amorphous, or possess significant local disorder. malvernpanalytical.comepj-conferences.org For NaZnCl3, PDF analysis could reveal subtle local distortions in the coordination environments of the Na, Zn, and Cl atoms that are not apparent from average structure models derived from Bragg diffraction alone. It provides a histogram of interatomic distances, offering a direct probe of the short-range order. epj-conferences.org

The structural data obtained from diffraction experiments are used to define the fundamental symmetry of the NaZnCl3 crystal. This includes assigning it to one of the seven crystal systems (e.g., cubic, tetragonal, orthorhombic) based on the geometry of its unit cell. xtallography.cawikipedia.org

A detailed understanding of the crystal structure of NaZnCl3 involves characterizing the coordination environment of each constituent ion. fiveable.mersc.orgrsc.orgnih.gov This refers to the number and arrangement of neighboring ions (ligands) surrounding a central ion. fiveable.me In the case of NaZnCl3, this involves determining how many chloride ions surround each sodium and zinc ion and the geometry of these arrangements (e.g., tetrahedral, octahedral). mdpi.com

Table 2: List of Compounds Mentioned

Compound Name Chemical Formula
Sodium zinc chloride NaZnCl3
Sodium chloride NaCl
Zinc chloride ZnCl2
Lithium zinc chloride LiZnCl3
Sodium bromide NaBr
Sodium iodide NaI
Potassium fluoride KF
Cadmium fluoride CdF2
Mercury(II) fluoride HgF2
Potassium chloride KCl
Cadmium chloride CdCl2
Mercury(II) chloride HgCl2
Potassium bromide KBr
Aluminum chloride AlCl3
Sodium hydride NaH
Alane AlH3
Lithium hydride LiH
Thionyl chloride SOCl2
2,2,2-trifluoroacetophenone C8H5F3O
Benzophenone C13H10O
Ethylmagnesium chloride EtMgCl

Studies on Anisotropic Thermal Motion and Potential Ion Migration Pathways in NaZnCl3 (e.g., for ion transport mechanisms)

The atoms within a crystal are not static; they vibrate around their equilibrium positions. ucl.ac.uknumberanalytics.com This thermal motion can be isotropic, meaning it is uniform in all directions, or anisotropic, where the amplitude of vibration varies with direction. ucl.ac.uknumberanalytics.com The study of anisotropic displacement parameters (ADPs) provides crucial insights into the thermal behavior of individual atoms and can reveal potential pathways for ion migration within the crystal lattice, which is essential for understanding ion transport mechanisms. numberanalytics.comnih.gov

In materials like NaZnCl3, the thermal motion of the sodium, zinc, and chloride ions can be complex. At higher temperatures, anisotropic displacement is expected to be more significant. ucl.ac.uk The symmetry of the atomic site dictates the constraints on the anisotropic temperature factors. ucl.ac.uk For instance, in highly symmetric structures like rock salt (NaCl), the thermal motion of Na+ and Cl- ions is isotropic. ucl.ac.uk However, in the more complex structure of NaZnCl3, it is likely that the thermal ellipsoids, which represent the volume occupied by the vibrating atoms, are not spherical.

Thermodynamic equilibrium calculations have shown that NaZnCl3(g) can be a vapor species at temperatures above 900 °C, indicating the mobility of its constituent elements at high temperatures. mdpi.com

Spectroscopic Characterization of NaZnCl3 Bonding and Structure

Spectroscopic techniques are invaluable for probing the bonding, structure, and electronic properties of materials at the atomic and molecular level. The following subsections detail the application of various spectroscopic methods to characterize NaZnCl3.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Vibrations and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, investigates the vibrational modes of a material. These vibrations are sensitive to the bond strengths, masses of the atoms, and the local symmetry of the atomic arrangement.

In the context of NaZnCl3, vibrational spectroscopy would primarily probe the vibrations of the zinc-chloride coordination complexes. The [ZnCl4]^2- tetrahedron is a common structural unit in chlorozincate compounds. An isolated [ZnCl4]^2- ion with tetrahedral (Td) symmetry has four normal modes of vibration. ias.ac.in However, in a crystal lattice, the symmetry is often lower, which can lead to the lifting of degeneracies and the appearance of otherwise inactive modes. ias.ac.in

While specific FTIR and Raman spectra for NaZnCl3 were not found in the search results, studies on related compounds provide insight into what might be expected. For instance, in (NH4)3ZnCl5, the Raman spectrum shows a strong band at 297 cm⁻¹ assigned to the ν1 mode of the ZnCl4 tetrahedron, with other bands corresponding to ν2, ν3, and ν4 modes. ias.ac.in Similarly, the infrared spectrum of this compound shows a broad band around 290 cm⁻¹ for the Zn-Cl stretching region. ias.ac.in The presence of hydrates, which can form due to the hygroscopic nature of zinc chloride, would be indicated by broad peaks in the 3400-3500 cm⁻¹ region due to O-H stretching vibrations. researchgate.net

A study on zinc chloride solutions revealed that in concentrated chloride solutions, tetrahedral chloro-aqua complexes like [ZnClx(H2O)4-x] can form. researchgate.net Raman spectroscopy on these solutions showed that the proportion of four-ligand coordinated Zn-halides, such as [ZnCl4]^2-, increases with concentration. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Chemical Environments of Constituent Atoms

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local chemical environment of specific atomic nuclei. For NaZnCl3, 23Na and 67Zn NMR would be particularly informative.

23Na NMR: Sodium-23 is a quadrupolar nucleus (spin 3/2) with 100% natural abundance, making it a good candidate for NMR studies. huji.ac.il The 23Na NMR signal is sensitive to the symmetry of the sodium ion's environment; more asymmetric environments lead to broader signals. huji.ac.il In a crystalline solid like NaZnCl3, the 23Na NMR spectrum would provide information about the number of distinct sodium sites and the nature of their local coordination. While specific 23Na NMR data for NaZnCl3 is not available in the provided results, studies on other sodium-containing materials demonstrate its utility in probing sodium environments. wicksteadlab.co.uknih.govpascal-man.com For instance, in frozen NaCl solutions, the 23Na resonance line width for Na+ in an aqueous solution is significantly narrower than that of solid NaCl. researchgate.net

67Zn NMR: Zinc-67 is the only NMR-active isotope of zinc, but it is a challenging nucleus to study due to its low natural abundance (4.10%) and low sensitivity. huji.ac.il It is a quadrupolar nucleus (spin 5/2), and its spectra often exhibit broad lines, especially in asymmetric environments. huji.ac.il Despite these challenges, high-field solid-state 67Zn NMR can provide valuable information about the coordination geometry and electronic structure of zinc sites. figshare.comrsc.orgpascal-man.comnih.gov The quadrupolar coupling constant (CQ), a key parameter obtained from 67Zn NMR, is highly sensitive to the zinc coordination environment. figshare.com For example, studies on various zinc-amino acid complexes have shown that CQ values can range from 7.05 to 26.4 MHz. figshare.com While no 67Zn NMR studies specifically on NaZnCl3 were found, the technique holds promise for elucidating the structure of the chlorozincate anions in this compound.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition, Oxidation States, and Chemical Bonding

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition, chemical states, and electronic structure of the top few nanometers of a material's surface. wikipedia.orgnorthwestern.edubeilstein-journals.org

For NaZnCl3, an XPS survey scan would confirm the presence of sodium, zinc, and chlorine. High-resolution spectra of the Na 1s, Zn 2p, and Cl 2p regions would provide details about their chemical states.

Oxidation States: The expected oxidation states are Na⁺, Zn²⁺, and Cl⁻. quora.comibchem.comlibretexts.org In its compounds, sodium typically exhibits a +1 oxidation state. quora.com Zinc in compounds like ZnCl2 is in the +2 oxidation state. quora.com Chlorine in metal chlorides generally has an oxidation state of -1. quora.com XPS can confirm these oxidation states by measuring the binding energies of the core-level electrons. For instance, in a study of a ZnCl2-containing material, XPS peaks for Zn 2p and Cl 2p were identified, confirming their presence and allowing for the determination of their chemical environment. researchgate.net

Chemical Bonding: Subtle shifts in the binding energies can indicate changes in the chemical bonding environment. For example, the binding energy of the Zn 2p3/2 peak can differentiate between different zinc-containing species like ZnO, Zn(OH)2, and zinc hydroxide (B78521) chloride. nih.govwiley.com Similarly, analysis of the Cl 2p spectrum can provide information about the nature of the chloride bonding. nih.gov It is important to note that surface contamination, such as adventitious carbon or surface oxidation, is commonly observed in XPS and must be accounted for in the analysis. cern.chthermofisher.com

A study on synthetic zinc corrosion products, including zinc hydroxide chloride (Zn5(OH)8Cl2·H2O), demonstrated the use of XPS to differentiate between various zinc compounds. wiley.com

UV-Visible Spectroscopy for Electronic Transitions and Coordination Geometry

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a material, which corresponds to the excitation of electrons to higher energy levels. libretexts.orgmsu.edutechnologynetworks.comdenovix.com This technique can provide information about the electronic structure and coordination geometry of transition metal complexes.

For NaZnCl3, the primary chromophore would be the chlorozincate complex. Since Zn²⁺ has a filled d-shell (d¹⁰ configuration), d-d electronic transitions, which are common in many transition metal complexes, are not possible. Therefore, any absorption in the UV-Vis range would likely be due to charge-transfer transitions, either from the chloride ligands to the zinc metal center (ligand-to-metal charge transfer, LMCT) or involving the sodium and chloride ions.

Computational studies on NaZnCl3 predict it to be a wide band gap semiconductor with an indirect band gap of 3.91 eV. researchgate.netresearchgate.net This corresponds to an absorption edge in the ultraviolet region, at approximately 317 nm. The potential for NaZnCl3 to be effective in absorbing electromagnetic radiation in the UV spectrum is also suggested by these studies. researchgate.net Experimental UV-Vis spectroscopy would be able to verify this predicted band gap by identifying the onset of strong absorption. The position and intensity of the absorption bands can also be influenced by the coordination geometry of the zinc ion.

Photoluminescence Spectroscopy for Electronic Structure and Defect States

Photoluminescence (PL) spectroscopy involves exciting a material with light and measuring the light that is emitted as electrons relax to lower energy states. This technique is highly sensitive to the electronic structure, including the band gap and the presence of defect states within the material.

While specific photoluminescence studies on NaZnCl3 were not found in the provided search results, research on related materials offers insights. For instance, the luminescence of NaCl is influenced by heat treatment and can exhibit several emission bands. aps.org In zinc-containing phosphors, the presence of sodium chloride during synthesis has been shown to enhance orange luminescence (around 600 nm). optica.orgresearchgate.net This effect is attributed to structural changes induced by NaCl that facilitate the incorporation of the luminescent center. optica.orgresearchgate.net

For NaZnCl3, PL spectroscopy could be used to experimentally determine the band gap energy. The emission energy would be expected to be slightly less than the absorption edge determined by UV-Vis spectroscopy. Furthermore, any emissions at lower energies (longer wavelengths) could be attributed to the presence of defect states within the crystal lattice, such as vacancies or interstitial ions. The study of these defects is crucial as they can significantly impact the material's optical and electronic properties. Studies on zinc-containing complexes have shown that luminescence can be a sensitive probe for the detection of zinc ions. mdpi.com The effect of temperature and NaCl concentration on the luminescence of Vibrio fischeri in the presence of Zn²⁺ has also been investigated, showing that these factors influence the kinetics of luminescence. nih.gov

Microscopic and Morphological Characterization of NaZnCl₃ Materials

The microscopic and morphological characteristics of sodium zinc chloride (NaZnCl₃), particularly within the context of its application in battery cathodes, have been a subject of detailed investigation. Understanding the surface morphology, particle size, internal structure, and elemental distribution is crucial for optimizing the performance of electrochemical systems that utilize this compound. Various advanced microscopy and analytical techniques have been employed to elucidate these features.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Analysis

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography and morphology of materials. In the study of sodium zinc chloride and its related phases, SEM analyses have provided significant insights, especially within the composite cathodes of Na-ZnCl₂ batteries.

Research has shown that the morphology of the cathode materials, which include sodium zinc chloride species, undergoes significant changes during the battery's charge and discharge cycles. For instance, in a Na-ZnCl₂ battery at a 50% state of charge, the formation of ribbon-like structures with a width of 5–10 μm has been observed. nih.govacs.org These ribbons are identified as a sodium zinc chloride phase, specifically Na₂ZnCl₄, which coexists with irregularly shaped zinc metal particles. nih.govacs.org

The precursor materials used in the formation of the cathode also have distinct morphologies and particle sizes that influence the final microstructure. Zinc particles are typically irregular in shape with a size ranging from 5 to 30 μm, while sodium chloride particles are often larger. nih.govacs.org The particle size of the metallic components is a critical factor, as it affects the electrical connectivity within the cathode. mdpi.com For example, some studies have utilized zinc dust with an average particle size of 4.5 μm. The control of particle size and morphology of the precursors is essential for the proper functioning of the battery system. researchgate.net SEM analysis has been crucial in confirming the morphology and particle sizes of these initial components. mdpi.comresearchgate.net

Table 1: Particle and Feature Sizes in Na-ZnCl₂ Cathode Systems Observed by SEM :--

Material/Feature Observed Size Morphology Source(s)
Na₂ZnCl₄ 5–10 μm (width) Ribbon-like nih.gov, acs.org
Zinc (precursor) 5–30 μm Irregular nih.gov, acs.org
Zinc (precursor) ~4.5 μm (average) Dust Not specified in snippets
Nickel (for comparison) 2–10 μm Round nih.gov, acs.org

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Microstructure and Crystal Defects

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) are powerful techniques for examining the internal microstructure of materials at the nanoscale, including crystal structure, lattice defects, and phase interfaces.

While the provided research extensively covers SEM analysis of Na-ZnCl₂ battery cathodes, specific TEM or HRTEM studies focusing solely on the isolated compound NaZnCl₃ are not detailed in the search results. However, the application of these techniques would be invaluable for a more profound understanding of its crystalline nature. TEM analysis could reveal the grain size and shape within polycrystalline NaZnCl₃, identify the presence of any amorphous regions, and visualize the interfaces between different crystalline domains.

HRTEM, in particular, would allow for the direct imaging of the atomic lattice of NaZnCl₃. This would enable the identification of crystallographic orientations and the characterization of crystal defects such as dislocations, stacking faults, and grain boundaries. Understanding these features is critical as they can significantly influence the ionic conductivity and electrochemical stability of the material. For instance, HRTEM has been effectively used to study site-preferential interactions and transport in other battery materials. pnnl.gov A similar approach to NaZnCl₃ could elucidate the fundamental mechanisms governing its performance.

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Features

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that can provide three-dimensional topographical information at the nanoscale. It is particularly useful for quantifying surface roughness and identifying fine surface features that are beyond the resolution of conventional SEM.

Direct AFM studies on the surface topography of NaZnCl₃ are not prominently featured in the available research. Nevertheless, the potential application of AFM in this area is significant. AFM could be used to generate detailed surface maps of NaZnCl₃ crystals or thin films, providing quantitative data on nanoscale roughness. This is important because surface topography can affect the interfacial contact with other components in an electrochemical cell, influencing charge transfer and reaction kinetics.

Furthermore, specialized AFM modes, such as Conductive AFM (C-AFM), could map the local electronic conductivity across the surface of NaZnCl₃. proceedings.com This would be particularly insightful for understanding the electronic pathways within the material and how they relate to its morphological features. The combination of topographical and chemical information at the nanoscale, which can be achieved with techniques like nano-infrared microscopy (a combination of AFM and IR spectroscopy), would offer a comprehensive understanding of the surface properties of NaZnCl₃. researchgate.net

Elemental Mapping (EDAX, XRF) for Compositional Homogeneity and Distribution

Energy-Dispersive X-ray Spectroscopy (EDX or EDAX), often coupled with SEM, and X-ray Fluorescence (XRF) are standard techniques for determining the elemental composition of a material and its spatial distribution.

In the context of Na-ZnCl₂ battery cathodes, EDX has been instrumental in confirming the identity and distribution of different phases. nih.govacs.org Elemental mapping has been used to distinguish between the sodium zinc chloride phases, unreacted sodium chloride, and metallic zinc particles. nih.govacs.orgmdpi.com For example, by mapping the distribution of Na, Zn, and Cl, researchers have confirmed that the ribbon-like structures observed in SEM are indeed a sodium zinc chloride compound (Na₂ZnCl₄), while the bright, irregular particles are rich in zinc. nih.govacs.org

This technique is crucial for assessing the compositional homogeneity of the cathode material both in its pristine state and after electrochemical cycling. The distribution of elements provides direct evidence for the reaction mechanisms occurring within the battery. For instance, the disappearance of distinct NaCl particles and the emergence of a Na-Zn-Cl phase at a 50% state of charge is clearly demonstrated through comparative elemental mapping. nih.govacs.org These findings underscore the importance of EDX in linking microstructural morphology to chemical composition and electrochemical state.

Table 2: Elemental Analysis Techniques for NaZnCl₃ and Related Compounds :--

Technique Application Key Findings Source(s)
EDX/EDAX Elemental mapping of battery cathodes Confirmed the composition of Na₂ZnCl₄ ribbons and Zn metal particles. Showed the distribution of Na, Zn, and Cl at different states of charge. nih.gov, acs.org, mdpi.com
XRF Elemental analysis While not detailed for NaZnCl₃ specifically, it is a powerful tool for bulk elemental composition analysis. Not specified in snippets

Electronic Structure and Bonding in Sodium Zinc Chloride 1/1/3

Quantum Mechanical Investigations of the Electronic Band Structure of NaZnCl₃

Quantum mechanical investigations, particularly those utilizing density functional theory (DFT), have been instrumental in determining the electronic band structure of NaZnCl₃. researchgate.netresearchgate.net The band structure provides a map of the allowed energy levels for electrons as a function of their momentum within the crystal. wordpress.comwikipedia.org

Theoretical predictions indicate that NaZnCl₃ is a wide band gap semiconductor. researchgate.net The calculated electronic band structure reveals an indirect band gap, with the valence band maximum (VBM) and the conduction band minimum (CBM) located at different high-symmetry points in the Brillouin zone. researchgate.netresearchgate.net Specifically, for NaZnCl₃, the band gap is of the (R-Γ) type, with a predicted value of approximately 3.91 eV. researchgate.net This large band gap confirms its nature as a wide band gap semiconductor. researchgate.net The formation of these energy bands arises from the overlapping of atomic orbitals as individual atoms are brought together to form the crystal lattice. wikipedia.org

The general features of the band structure, such as the presence of energy bands separated by forbidden gaps, are a consequence of the periodic potential of the crystal lattice experienced by the electrons. arxiv.org

Density of States (DOS) and Partial Density of States (PDOS) Analysis of NaZnCl₃

Density of states (DOS) analysis is a critical tool for understanding the distribution of electronic states at different energy levels within a material. wikipedia.orgquora.com For NaZnCl₃, the total density of states (TDOS) and partial density of states (PDOS) have been calculated to identify the contributions of each constituent element and their respective atomic orbitals to the electronic structure. researchgate.net

The DOS calculations for NaZnCl₃ complement the band structure analysis, confirming its wide band gap nature. researchgate.net The region around the Fermi level is of particular interest, as it governs the material's electronic and optical properties. In the case of NaZnCl₃, the valence band is primarily formed by the p-orbitals of the chlorine atoms, while the conduction band is mainly composed of the s- and p-orbitals of the zinc atoms.

PDOS analysis further breaks down the contributions to the total density of states. quora.comyoutube.com For NaZnCl₃, this analysis reveals the specific orbital contributions from sodium, zinc, and chlorine to the valence and conduction bands. This detailed information is crucial for understanding the nature of chemical bonding and orbital hybridization within the compound. researchgate.net

Orbital Contributions and Hybridization in NaZnCl₃ Bonding

The bonding in NaZnCl₃ involves a combination of ionic and covalent interactions, which can be understood by examining the hybridization of atomic orbitals. libretexts.orglibretexts.org Hybridization is the concept of mixing atomic orbitals to form new hybrid orbitals that are suitable for bonding in a molecule or crystal. utdallas.eduyoutube.com

In NaZnCl₃, the interaction between zinc and chlorine atoms is significant. Population analysis suggests that hybridization occurs through the mixing of the valence s and p orbitals of zinc with the p orbitals of chlorine. rsc.org This orbital overlap is a key factor in the formation of the covalent character of the Zn-Cl bonds. The process of hybridization leads to the formation of new molecular orbitals with specific energies and spatial orientations, which in turn dictates the geometry and stability of the crystal structure. libretexts.orgutdallas.edu

The chlorine atoms, with their 3s and 3p valence electrons, and the zinc atom, with its valence electrons, participate in the formation of the bonding framework. The resulting hybrid orbitals are oriented in a way that is consistent with the observed crystal structure, which is often predicted using models like the Valence Shell Electron Pair Repulsion (VSEPR) theory in simpler molecules. libretexts.org

Electron Density Distribution and Charge Transfer in NaZnCl₃

The distribution of electron density provides a visual representation of the chemical bonding and charge transfer within NaZnCl₃. arxiv.orgarxiv.org Theoretical calculations allow for the mapping of electron density throughout the crystal lattice, revealing regions of electron accumulation and depletion.

In NaZnCl₃, a significant charge transfer is expected from the more electropositive sodium and zinc atoms to the highly electronegative chlorine atoms. This transfer of electrons is a hallmark of ionic bonding. wou.edu The electron density is therefore expected to be higher around the chlorine atoms and lower around the sodium and zinc atoms.

The concept of charge transfer can be further analyzed by partitioning the crystal into atomic basins. chemrxiv.org The difference in the volume and charge of these basins for different atoms provides a quantitative measure of the charge transfer. For instance, in ionic compounds like sodium chloride, the volume of the cation's basin is significantly smaller than that of the anion's, reflecting the transfer of an electron. chemrxiv.org A similar, though more complex, scenario is expected in the ternary compound NaZnCl₃. The analysis of electron density difference plots can also highlight the pathways of intramolecular charge transfer. researchgate.net

Theoretical Studies on the Nature of Chemical Bonds (Ionicity/Covalency) in NaZnCl₃

The chemical bonds in NaZnCl₃ exhibit a mixed ionic and covalent character. libretexts.org An ionic bond is formed due to the electrostatic attraction between oppositely charged ions, which are created by the transfer of electrons from a metal to a non-metal. libretexts.orgncert.nic.in A covalent bond, on the other hand, involves the sharing of electrons between atoms. wou.edu

In NaZnCl₃, the bond between sodium and the zinc-chloride complex is predominantly ionic, consistent with the large difference in electronegativity between sodium and chlorine. The bonds between zinc and chlorine within the [ZnCl₃]⁻ entity, however, possess a significant degree of covalent character due to the sharing of electrons between the zinc and chlorine atoms. rsc.org

Analysis of Core-Level Electronic Structure

Core-level spectroscopy provides element-specific information about the electronic structure of a material. stanford.edu By exciting or ionizing core electrons, which are tightly bound to the nucleus, one can probe the local chemical environment of a specific atom. arxiv.org

In NaZnCl₃, the core-level binding energies of sodium, zinc, and chlorine atoms are sensitive to their chemical state and the surrounding atoms. arxiv.org When a core electron is removed, the remaining electrons in the atom rearrange, a process known as relaxation or screening. arxiv.org This relaxation affects the measured binding energy and provides insight into the electronic structure. ub.edu

Theoretical calculations of core-level spectra for NaZnCl₃ would involve computing the energies of the system with a core hole on a Na, Zn, or Cl atom. youtube.com The shifts in these calculated binding energies from their values in the isolated atoms can be related to the charge transfer and bonding within the crystal. ub.edu Techniques like X-ray Photoelectron Spectroscopy (XPS) are experimental methods used to measure these core-level binding energies. arxiv.orgrsc.org

Examination of Excitonic Effects and Electron-Hole Interactions

When a semiconductor like NaZnCl₃ absorbs a photon with sufficient energy, an electron is promoted from the valence band to the conduction band, leaving behind a positively charged "hole" in the valence band. cnrs.fr The attractive Coulomb interaction between this electron and hole can lead to the formation of a bound state called an exciton (B1674681). cnrs.fr

The presence of excitonic effects can significantly influence the optical properties of a material, often leading to absorption peaks at energies slightly below the band gap energy. cnrs.fr The binding energy of the exciton represents the energy required to separate the electron-hole pair. cnrs.fr In materials with strong electron-hole interactions, these excitonic effects are more pronounced. aps.orgchalmers.se

Theoretical studies on NaZnCl₃ can investigate the strength of these electron-hole interactions. arxiv.org The nature of excitons can range from tightly bound (Frenkel excitons), where the electron and hole are localized on the same or adjacent atoms, to weakly bound (Wannier-Mott excitons), where they are separated by many lattice constants. cnrs.fr Understanding these interactions is crucial for applications in optoelectronic devices, as they govern processes like photogeneration and recombination. nih.govuv.es

Thermodynamic Properties and Phase Equilibria of Sodium Zinc Chloride 1/1/3 Systems

Standard Enthalpy of Formation (ΔfH°) of NaZnCl3

The standard enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. utexas.edudoubtnut.comlibretexts.org For solid sodium zinc chloride (NaZnCl3), the standard enthalpy of formation at 298.15 K (25 °C) has been reported.

Table 1: Standard Enthalpy of Formation of NaZnCl3

Compound Formula State ΔfH° (kcal/mol) at 298.15 K
Sodium Zinc Chloride NaZnCl3 crystalline -191.8 nist.gov

Standard Gibbs Energy of Formation (ΔfG°) of NaZnCl3

The standard Gibbs free energy of formation (ΔfG°) represents the change in Gibbs free energy that occurs when one mole of a substance in its standard state is formed from its constituent elements in their standard states. wikipedia.orgunacademy.com This value indicates the spontaneity of a formation reaction under standard conditions. ausetute.com.aulibretexts.org A negative value for ΔfG° signifies that the formation of the compound is a spontaneous process. ausetute.com.au

Molar Entropy (S°) and Heat Capacity (Cp) of NaZnCl3

The molar entropy (S°) is a measure of the disorder or randomness of a substance, while the heat capacity (Cp) is the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius at constant pressure. wikipedia.orgwisc.edu

A reported value for the molar entropy of crystalline NaZnCl3 at 298.15 K is available.

Table 2: Molar Entropy of NaZnCl3

Compound Formula State S° (cal/deg mol) at 298.15 K
Sodium Zinc Chloride NaZnCl3 crystalline 45 nist.gov

Information on the specific heat capacity of NaZnCl3 was not found in the provided search results. However, heat capacity is a fundamental property for thermodynamic modeling and for understanding how a material stores thermal energy. wikipedia.orgthermtest.com

Determination of Phase Transition Temperatures and Enthalpies (e.g., Enthalpy of Fusion)

Phase transition temperatures, such as the melting point, and the associated enthalpy changes, like the enthalpy of fusion, are critical parameters for materials used in high-temperature applications. chempap.org Anhydrous zinc chloride, a component of NaZnCl3, has a melting point of 290 °C and a boiling point of 732 °C. wikipedia.org

The enthalpy of fusion is the heat absorbed by a substance when it melts at a constant temperature. chempap.org While specific data for the enthalpy of fusion of NaZnCl3 is not detailed in the search results, these properties are essential for modeling the behavior of NaZnCl3 in molten salt systems. osti.gov

Investigation of Salt Stability and Decomposition Pathways

The stability of NaZnCl3 and its decomposition pathways are important for its practical applications. Anhydrous zinc chloride is stable up to 900 °C, at which point it melts and boils without decomposition. wikipedia.org However, hydrated forms of zinc chloride can decompose upon heating to form hydrogen chloride gas and hydroxychlorides. wikipedia.org

Computational studies on similar perovskite compounds, LiZnCl3 and NaZnCl3, have shown them to be structurally stable based on calculations of their formation energies. researchgate.net The stability of related complex chlorides, such as (NH4)2ZnCl4 and (NH4)3ClZnCl4, is also noted, as they decompose upon heating to release HCl. atamanchemicals.com

Thermodynamic Modeling of NaZnCl3 in Multi-Component Salt Systems (e.g., Molten Salts)

Thermodynamic modeling is a powerful tool for predicting the behavior of complex chemical systems like molten salts. ornl.govinl.gov The gaseous species NaZnCl3 has been included in thermodynamic databases for modeling multicomponent systems. daneshyari.comfactsage.com

In the context of municipal solid waste incineration (MSWI) fly ash treatment, thermodynamic equilibrium calculations show that NaZnCl3(g) is one of the species formed at temperatures above 900 °C, contributing to the vaporization of zinc. mdpi.com This indicates the importance of considering such complex gaseous species in high-temperature process modeling. mdpi.com The CALPHAD (Calculation of Phase Diagrams) approach is a common method used to develop thermodynamic databases for molten salt systems. ornl.govarxiv.org

Analysis of Dissociation and Ionization Phenomena in High-Temperature NaZnCl3 Systems

At high temperatures, salts like NaZnCl3 can dissociate into their constituent ions. vaia.com The extent of dissociation generally increases with temperature, leading to a higher concentration of ions in the system. vaia.comresearchgate.net This increased ionization enhances the electrical conductivity of the molten salt. vaia.com

The study of dissociation is complex, as it is coupled with internal energy relaxation and can lead to non-Boltzmann state distributions, especially at very high temperatures. arxiv.orgnasa.gov In high-temperature systems, complex ionic species can form. For instance, in aqueous solutions, zinc chloride can form various hydroxychloride complexes. wikipedia.org While specific studies on the high-temperature dissociation and ionization of NaZnCl3 were not found, understanding these phenomena is crucial for applications such as electrolytes in electrochemical cells. google.com

Reaction Mechanisms Involving Sodium Zinc Chloride 1/1/3

Mechanistic Studies of NaZnCl3 Formation from Precursors

The formation of sodium zinc chloride complexes, such as NaZnCl3, often proceeds through reactions involving simpler precursors like sodium chloride (NaCl) and zinc chloride (ZnCl2). In the context of molten salt systems, particularly those used in batteries, the formation of sodium zinc chloride species is a key part of the electrochemical process. For instance, in a sodium-zinc chloride battery, during the charging process, NaCl reacts with zinc to produce sodium at the anode and Na2ZnCl4 in the cathode. rsc.org Further charging, after the consumption of NaCl, leads to a reaction between Na2ZnCl4 and zinc, resulting in the formation of a liquid phase of NaCl–ZnCl2. rsc.org This liquid phase is crucial for the battery's performance, as it facilitates stable cycling at elevated temperatures by suppressing the growth of zinc and sodium chloride particles during discharge. rsc.org

Thermodynamic evaluations of the NaCl-ZnCl2 binary system indicate that NaCl and ZnCl2 combine to form Na2ZnCl4, which then forms a eutectic system with ZnCl2. researchgate.net The formation of these complex chlorides is a common feature in molten salt mixtures containing zinc chloride and alkali chlorides. researchgate.net

Catalytic Roles and Reaction Pathways Mediated by Sodium Zinc Chloride Complexes

Complexes involving sodium and zinc chloride can exhibit significant catalytic activity in various organic reactions. This catalytic behavior is largely attributed to the Lewis acidic nature of the zinc chloride component within the complex structure.

Lewis Acidity and Coordination Effects of Zinc Chloride within NaZnCl3 Structure on Reactants

Zinc chloride is a moderately strong Lewis acid, capable of accepting electron pairs from other molecules. wikipedia.orgatamanchemicals.com This property allows it to activate substrates in chemical reactions. For example, zinc chloride can catalyze Friedel-Crafts acylation reactions and the Fischer indole (B1671886) synthesis. atamanchemicals.com In the context of a complex like NaZnCl3, the zinc center retains its Lewis acidic character. Cations, in general, are Lewis acids because they can accept electrons. libretexts.org The zinc ion (Zn²⁺) in the complex can interact with and polarize reactants, making them more susceptible to nucleophilic attack. libretexts.org

The coordination environment around the zinc ion in such complexes is crucial. Zinc chloride readily forms complexes with various Lewis bases, often resulting in tetrahedral or other coordination geometries. wikipedia.org This ability to form adducts is central to its catalytic function. For instance, zinc complexes have been shown to be effective catalysts for the ring-opening polymerization of lactide, with their high Lewis acidity and ability to facilitate electron transfer being key factors. researchgate.net

Influence of NaZnCl3 on Regioselectivity and Stereoselectivity in Chemical Transformations

The structure of a catalyst can significantly influence the orientation (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the products in a chemical reaction. masterorganicchemistry.comwikipedia.org While specific studies on the influence of NaZnCl3 on regioselectivity and stereoselectivity are not prevalent in the provided search results, the general principles of Lewis acid catalysis suggest that it could play a significant role.

Chiral Lewis acids are known to catalyze stereoselective reactions. rsc.org The coordination of a reactant to the zinc center in a chiral NaZnCl3-derived complex could create a chiral environment, favoring the formation of one stereoisomer over another. Similarly, the steric bulk and electronic properties of the complex can direct incoming reagents to a specific site on a substrate, thereby controlling the regioselectivity of the reaction. wikipedia.org For example, in the Baeyer-Villiger reaction, the regioselective insertion of an oxygen atom is directed by the substitution pattern of the ketone substrate. wikipedia.org

Kinetics and Activation Energy Analysis of NaZnCl3-Catalyzed Reactions

The activation energy of a catalyzed reaction is a key parameter determined from kinetic studies. For example, in the dissolution of silicate (B1173343) minerals, catalysis by salts is observed, and a kinetic model can be developed that represents the process as a combination of uncatalyzed and catalyzed reactions. umich.edu This model allows for the determination of rate laws and provides insight into the catalytic mechanism. umich.edu

Exchange Reactions and Complexation Equilibria Involving NaZnCl3

Ion-exchange reactions involve the swapping of ionic components between two substances. britannica.comsiyavula.com In solutions containing NaZnCl3, various equilibria can exist, including ligand exchange and the formation of different complex ions.

Ligand exchange reactions are common for complex ions, where one ligand is replaced by another. libretexts.orgchemguide.co.uk For instance, in an aqueous solution of a metal complex, water molecules can be replaced by other ligands like chloride ions. chemguide.co.uk The position of the equilibrium in these exchange reactions can be influenced by the concentration of the participating species. chemguide.co.uk

In molten salt systems containing NaCl and ZnCl2, evidence for species of the form NaₓZnCl₂₊ₙ has been found, indicating complex equilibria between the simple salts and various complex chlorides. researchgate.net The addition of alkali chlorides like NaCl to ZnCl2 decreases the activity of ZnCl2, with the effect being dependent on the specific alkali chloride used. researchgate.net

Reactivity of NaZnCl3 in Diverse Chemical Environments (e.g., aqueous, non-aqueous solutions)

The reactivity of NaZnCl3 is highly dependent on the solvent system.

Aqueous Solutions: In water, a polar solvent, ionic compounds like NaZnCl3 are likely to dissociate into their constituent ions: Na⁺, Zn²⁺, and Cl⁻. libretexts.org Water molecules can then solvate these ions. The zinc ion, being a Lewis acid, can form aqua complexes, such as [Zn(H₂O)₆]²⁺. wikipedia.org The presence of chloride ions can lead to the formation of various chloro-complexes of zinc, such as [ZnCl(H₂O)₅]⁺, [ZnCl₂(H₂O)₄], [ZnCl₃(H₂O)]⁻, and [ZnCl₄]²⁻, depending on the chloride concentration. atamanchemicals.com The pH of the solution will also play a crucial role, as zinc can form hydroxy complexes in basic media. atamanchemicals.com

Non-Aqueous Solutions: In non-aqueous solvents, the behavior of NaZnCl3 can be quite different. u-szeged.hubhu.ac.in The solubility and the extent of ionization will depend on the polarity and coordinating ability of the solvent. In some organic solvents, NaZnCl3 might exist as ion pairs or larger aggregates. The Lewis acidity of the zinc center can be modulated by the solvent, which can coordinate to the zinc ion and influence its catalytic activity. researchgate.net For instance, the pairing of aqueous and non-aqueous electrosynthetic reactions has been demonstrated using a redox reservoir electrode, highlighting the possibility of carrying out different half-reactions in distinct solvent environments. nih.gov

The choice of solvent is critical for many chemical reactions, as it can affect reaction rates, equilibria, and even the nature of the products formed. bhu.ac.in

Elucidation of Electron Transfer Processes in NaZnCl3-Mediated Reactions

The involvement of sodium zinc chloride (1/1/3), often encountered in the broader context of Na-ZnCl₂ systems, in chemical transformations is fundamentally governed by electron transfer processes. Research, particularly in the field of electrochemistry and battery technology, has shed light on the intricate mechanisms by which electrons are transferred during reactions mediated by this compound. These processes are central to the functionality of sodium-metal halide batteries, where the reversible conversion between different oxidation states of the metallic components drives the storage and release of energy.

Detailed investigations into the Na-ZnCl₂ chemistry have revealed a multi-step reaction pathway, especially at elevated temperatures. researchgate.netrsc.org The elucidation of these steps has been primarily achieved through electrochemical techniques, such as cyclic voltammetry, and ex-situ analysis methods like X-ray diffraction (XRD) to identify the phases present at different states of charge. acs.org

The electron transfer processes are initiated during the charging phase of a Na-ZnCl₂ cell. In this phase, sodium chloride (NaCl) reacts with zinc (Zn) at the cathode to form an intermediate species, Na₂ZnCl₄. researchgate.netrsc.orgrsc.org This initial reaction can be represented as:

2NaCl + Zn → Na₂ZnCl₄ + 2e⁻

This reaction signifies the oxidation of zinc and the formation of a complex zincate anion. The transfer of electrons is a critical feature of this step. As the charging process continues and all the available NaCl is consumed, a subsequent electron transfer event occurs. The newly formed Na₂ZnCl₄ further reacts with zinc, leading to the formation of a liquid phase of NaCl-ZnCl₂. researchgate.netrsc.org This transformation is particularly notable at temperatures above 253 °C. researchgate.netrsc.org

The stability and efficiency of these electron transfer processes are significantly influenced by the operating temperature. At 280 °C, the formation of a liquid phase during cycling contributes to a stable performance. researchgate.netrsc.org In contrast, at lower temperatures like 240 °C, where only solid-state electrochemical reactions take place, an increase in polarization is observed, indicating less efficient electron transfer. researchgate.netrsc.org

The following table summarizes the key electrochemical reactions and the associated electron transfer phenomena in the Na-ZnCl₂ system.

Reaction StepDescriptionKey Electron Transfer Process
Initial Charge Reaction of NaCl with Zn.Oxidation of Zn to form part of the Na₂ZnCl₄ complex.
Intermediate Charge Reaction of Na₂ZnCl₄ with Zn.Further oxidation of Zn, leading to the formation of a NaCl-ZnCl₂ liquid phase.
Final Charge Reaction of the liquid phase with Zn.Formation of solid ZnCl₂ through the continued oxidation of zinc.
Discharge The reverse of the charging steps.Reduction of zinc species back to metallic zinc.

Research findings have confirmed the presence of these intermediate species through techniques like XRD analysis. For instance, at a 25% state of charge, Na₂ZnCl₄ was detected, confirming its formation during the initial stages of charging. acs.org The absence of ZnCl₂ at this stage further supports the stepwise nature of the electron transfer and reaction mechanism. acs.org

Advanced Characterization Techniques Applied to Sodium Zinc Chloride 1/1/3

In Operando and In Situ Characterization of NaZnCl3 Transformations and Reactions

In operando and in situ techniques are powerful for observing the dynamic changes within a material as it functions. biologic.net These methods allow for real-time monitoring of phase transitions and reactions under actual operating conditions. biologic.net

For sodium-zinc chloride systems, particularly in the context of batteries, in operando X-ray diffraction (XRD) is a key technique. biologic.netmalvernpanalytical.com It enables researchers to track the evolution of crystalline phases during charge and discharge cycles. malvernpanalytical.com For instance, in Na-ZnCl2 batteries, in operando XRD can reveal the formation and consumption of different phases. acs.org Studies have shown that during the charging of a Na-ZnCl2 battery, NaCl reacts with Zn to form Na2ZnCl4. acs.orgrsc.org As charging continues, the Na2ZnCl4 can further react with Zn to create a liquid phase of NaCl-ZnCl2, which eventually transforms into solid ZnCl2 at the end of the charge cycle. rsc.org This detailed understanding of the reaction pathway is critical for optimizing battery performance and stability. malvernpanalytical.comdlr.de

In situ Raman spectroscopy has also been employed to study the corrosion processes of zinc in the presence of sodium chloride, which provides analogous insights into the initial reactions that can occur in a Na-ZnCl3 system. ampp.orgresearchgate.net These studies have identified the formation of aqueous zinc chloride (ZnCl2) and subsequently simonkolleite (Zn5(OH)8Cl2·H2O) as corrosion products, with the reaction mechanism being highly dependent on environmental conditions like humidity. ampp.orgresearchgate.net

Key Findings from In Operando and In Situ Studies:

TechniqueObservationSignificance
In Operando XRD Formation of Na2ZnCl4 during the initial charging of Na-ZnCl2 cells. acs.orgConfirms the intermediate phases in the electrochemical reaction mechanism.
Subsequent formation of a liquid NaCl-ZnCl2 phase and finally solid ZnCl2. rsc.orgExplains the multi-step reaction process and its temperature dependence. rsc.org
In Situ Raman Spectroscopy Identification of aqueous ZnCl2 and simonkolleite as corrosion products on zinc in the presence of NaCl. ampp.orgresearchgate.netProvides insight into the fundamental chemical interactions between the constituent elements.

Advanced Thermal Analysis (DSC, DTA, TGA) for Phase Transitions and Decomposition Kinetics

Advanced thermal analysis techniques, including Differential Scanning Calorimetry (DSC), Differential Thermal Analysis (DTA), and Thermogravimetric Analysis (TGA), are essential for determining the thermal stability, phase transition temperatures, and decomposition kinetics of materials. unizar-csic.esicmab.es

TGA of ZnCl2 reveals a multi-step thermal degradation process. nih.govnih.gov One particular study showed a two-step weight loss, with the major loss occurring in the temperature range of 309.30–564°C. nih.gov The kinetics of phase transitions, which can be studied through these techniques, are crucial for understanding the formation and stability of different microstructures within the material. numberanalytics.comras.ru The thermal stability of related molten salt systems, such as NaCl-KCl-ZnCl2, has been noted to be high, which is a promising characteristic for high-temperature applications. researchgate.net

Thermal Analysis Data for Related Compounds:

TechniqueCompoundObservation
DSC ZnCl2Endothermic peak (fusion) at 308.10°C nih.govnih.gov
ZnCl2Exothermic peak (decomposition) at 449.32°C nih.govnih.gov
TGA ZnCl2Two-step thermal degradation with major weight loss between 309.30–564°C nih.gov

Electrochemical Characterization Techniques for Ionic Conductivity (if applicable, focusing on mechanism)

Electrochemical characterization is vital for materials considered for use in batteries, with a primary focus on ionic conductivity. nsf.gov Sodium-zinc chloride systems have been investigated as potential materials for high-temperature batteries, where the ionic conductivity of the electrolyte is a key performance parameter. researchgate.net

The mechanism of ionic conductivity in these systems is complex. In dilute aqueous ZnCl2 solutions, zinc ions exist primarily as hydrated cations, [Zn(H2O)6]2+. nsf.gov However, in more concentrated and molten salt systems relevant to batteries, various chloro-complexes of zinc, such as [ZnCl4]2-, are formed. nsf.govresearchgate.net The transport of sodium ions through the molten salt electrolyte is the primary mechanism of charge transfer. acs.org The formation of liquid phases during cycling, as observed in Na-ZnCl2 cells operating at higher temperatures, can enhance mass transport and improve electrode kinetics. rsc.org The ionic conductivity is also dependent on the physical state of the electrolyte components; for instance, replacing some NaCl with NaBr can lower the melting point and improve ionic conductivity at lower operating temperatures. mdpi.com

Advanced Microscopy (e.g., Cryo-TEM, Aberration-Corrected STEM) for Atomic-Scale Imaging

Advanced microscopy techniques provide unparalleled insight into the atomic-scale structure of materials. Aberration-corrected scanning transmission electron microscopy (STEM) offers sub-ångström resolution, enabling the direct imaging of atomic columns and the identification of individual atoms. toray-research.co.jparxiv.orgnih.gov This is crucial for understanding the precise atomic arrangements and defects that can influence a material's properties.

While specific cryo-TEM or aberration-corrected STEM studies focused solely on NaZnCl3 were not prominent in the search results, these techniques have been applied to related systems. For example, cryo-electron microscopy (cryo-EM) has been used to determine the structure of zinc transporter proteins, which involves the coordination of zinc ions. pnas.orgresearchgate.net Cryochemical synthesis methods have been used to create zinc-salt nanoparticles on a sodium chloride substrate, with transmission electron microscopy (TEM) used to characterize the resulting structures. mrs-j.org

The application of aberration-corrected STEM would be invaluable for NaZnCl3 to:

Directly visualize the crystal structure and identify the positions of Na, Zn, and Cl atoms.

Image any defects, grain boundaries, or secondary phases at the atomic level.

Observe structural changes that occur during electrochemical cycling by analyzing samples at different states of charge.

These high-resolution imaging techniques are essential for correlating the atomic-level structure with the macroscopic properties and performance of the material. arxiv.orgarc.gov.au

Synchrotron Radiation Techniques for High-Resolution Structural and Electronic Studies

High-resolution synchrotron-based X-ray diffraction (XRD) can provide much more detailed structural information than laboratory-based XRD, allowing for precise determination of lattice parameters, phase purity, and subtle structural changes. researchgate.net Operando synchrotron XRD experiments are especially powerful for tracking phase transformations in battery materials during cycling with high temporal and angular resolution. researchgate.netaps.org

X-ray Absorption Spectroscopy (XAS), another synchrotron-based technique, is element-specific and can provide information about the local atomic environment and electronic structure of a specific element. researchgate.net For NaZnCl3, XAS at the Zn K-edge could reveal changes in the coordination environment and oxidation state of zinc during electrochemical reactions.

Potential Applications of Synchrotron Techniques for NaZnCl3:

TechniqueInformation Gained
High-Resolution XRD Precise crystal structure determination, detection of minor phases, and tracking of subtle lattice changes. researchgate.net
Operando Synchrotron XRD Real-time tracking of phase evolution during electrochemical cycling. researchgate.netaps.org
X-ray Absorption Spectroscopy (XAS) Element-specific information on local coordination, bond distances, and oxidation states. researchgate.net
X-ray Imaging/Tomography 3D visualization of electrode microstructure and degradation mechanisms. ornl.gov

Theoretical and Computational Chemistry Approaches for Sodium Zinc Chloride 1/1/3

Density Functional Theory (DFT) Calculations for Ground State Properties and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational materials science, enabling the calculation of a material's electronic structure and its ground-state properties from first principles. mpg.deunimi.it Based on the Hohenberg-Kohn theorems, DFT asserts that the ground-state electron density of a system uniquely determines all its properties. youtube.com This approach is computationally more feasible than traditional wavefunction-based methods, allowing for the study of larger, more complex systems. mpg.deesqc.org

For NaZnCl₃, DFT calculations are crucial for determining:

Structural Stability: By calculating the total energy for different atomic arrangements, DFT can predict the most stable crystal structure. Techniques like the Birch–Murnaghan fitting curve are used to analyze the energy-volume relationship and confirm structural stability in the ground state. researchgate.net

Mechanical and Optical Properties: From the ground-state structure, further calculations can derive mechanical properties like elastic constants, which indicate ductility and mechanical stability. researchgate.net Optical properties, such as the dielectric function and absorption coefficient, can also be predicted. researchgate.net

Table 1: Properties of NaXCl₃ (X=Be, Mg) Calculated by DFT, Illustrative of Expected Data for NaZnCl₃. researchgate.net
PropertyNaBeCl₃NaMgCl₃Description
Calculated Lattice Constant (Å)5.365.45The dimension of the unit cell in the predicted stable cubic structure.
Bulk Modulus (GPa)25.623.4A measure of the material's resistance to compression.
Band Gap (eV)4.154.16The energy difference between the valence and conduction bands.
Band Gap TypeIndirectIndirectIndicates the nature of the electronic transition across the band gap.

Molecular Dynamics (MD) Simulations for Dynamic Behavior, Transport Phenomena, and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of dynamic behavior, transport phenomena, and the nature of intermolecular forces that cannot be captured by static, ground-state calculations. researchgate.netresearchgate.net

In the context of NaZnCl₃, particularly in its molten or aqueous states, MD simulations are essential for understanding:

Dynamic Behavior and Intermolecular Interactions: MD can model the complex interactions between Na⁺, Zn²⁺, and Cl⁻ ions. Simulations of related systems, such as molten ZnCl₂, reveal the formation of various chlorozinc complexes (e.g., ZnCl₃⁻, ZnCl₄²⁻) and the nature of the coordination shells around each ion. This microstructural information is key to understanding the material's bulk properties.

Transport Phenomena: MD is widely used to calculate transport properties like ionic conductivity, viscosity, and diffusion coefficients. researchgate.netnih.gov These properties are critical for applications such as electrolytes in batteries. MD simulations can elucidate the mechanisms of ion transport, showing how ions move through the bulk material and how these movements are influenced by temperature, pressure, and composition. nih.gov The simulations can also reveal phenomena at interfaces, such as slip between different liquid layers or between the liquid and a solid surface. researchgate.net

Ab Initio Methods for High-Accuracy Electronic Structure and Spectroscopic Property Predictions

The term ab initio (Latin for "from the beginning") refers to computational chemistry methods that rely on fundamental principles of quantum mechanics without using experimental data or empirical parameters. wikipedia.org While DFT is an ab initio method, this category also includes more computationally intensive but often more accurate wavefunction-based techniques like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC) theory. wikipedia.orgnih.gov

These high-accuracy methods are employed for NaZnCl₃ to:

Obtain Benchmark Electronic Structures: Methods like Coupled-Cluster are considered the "gold standard" in quantum chemistry for their accuracy in calculating molecular energies and properties. nih.gov For NaZnCl₃, these calculations can provide a highly accurate benchmark for the electronic structure, against which less computationally expensive methods like DFT can be compared and validated.

Predict Spectroscopic Properties: Ab initio methods are exceptionally well-suited for predicting spectroscopic properties with high precision. nih.govuw.edu.pl This includes calculating vibrational frequencies (for IR and Raman spectroscopy), electronic excitation energies (for UV-Vis spectroscopy), and NMR chemical shifts. nih.govaps.orgresearchgate.net Such predictions are invaluable for interpreting experimental spectra and confirming the structure and bonding within the NaZnCl₃ compound. nih.gov For instance, a composite approach using Coupled-Cluster theory can predict molecular geometries with an accuracy better than 0.001 Å for bond lengths and can predict vibrational frequencies with a mean absolute error of about 1%. nih.gov

Machine Learning and Artificial Intelligence in NaZnCl₃ Materials Design and Property Prediction

Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing materials science by accelerating the discovery and design of new materials. anapub.co.kevolta.foundation Instead of relying solely on direct simulation or experimentation, ML models can learn complex relationships between a material's composition, structure, and properties from large datasets. nih.gov

For a system like NaZnCl₃, ML and AI can be applied in several ways:

Property Prediction: ML models, such as neural networks, can be trained on data from DFT calculations or experiments to predict properties like ionic conductivity, stability, or catalytic activity for new, untested compositions. researchgate.netsciencedaily.com This allows for rapid screening of vast chemical spaces to identify promising candidate materials for specific applications, such as high-performance electrolytes for sodium-ion batteries. volta.foundationsciencedaily.com

Development of ML Potentials: A significant application of ML is the development of interatomic potentials or "force fields" for use in large-scale MD simulations. nih.govresearchgate.net These ML potentials can achieve the accuracy of quantum mechanical calculations (like DFT) at a fraction of the computational cost, enabling simulations of larger systems for longer timescales. researchgate.net

Accelerated Discovery: By integrating ML with automated experimental platforms, researchers can create autonomous systems that intelligently design, synthesize, and test new materials. volta.foundation An ML model can analyze previous results to suggest the next most promising experiment to perform, creating a closed loop that dramatically accelerates the research and development cycle. volta.foundation

Table 2: A Generalized Machine Learning Workflow for NaZnCl₃ Materials Design.
StepDescriptionExample for NaZnCl₃
1. Data GenerationCreate a diverse dataset of material compositions and their corresponding properties. This data can come from experiments or high-throughput DFT calculations. anapub.co.keGenerate a database of various compositions related to NaZnCl₃ (e.g., with dopants) and their calculated ionic conductivities.
2. Feature EngineeringRepresent each material with a set of numerical descriptors (features) that capture its chemical and structural information.Use features like elemental properties (electronegativity, ionic radii) and structural information (bond lengths, coordination numbers).
3. Model TrainingSelect an appropriate ML algorithm (e.g., neural network, gradient boosting) and train it on the dataset to learn the structure-property relationship. researchgate.netTrain a model to predict ionic conductivity based on the features of the Na-Zn-Cl compositions.
4. Prediction & ValidationUse the trained model to predict properties for new, unseen candidate materials. Validate the most promising predictions with DFT or experiments. sciencedaily.comScreen thousands of hypothetical compositions to find those with the highest predicted conductivity and then synthesize the top candidates for testing.

Multiscale Modeling Approaches for Complex NaZnCl₃ Systems

Many real-world phenomena involve processes that span multiple length and time scales, from the electronic (angstroms, femtoseconds) to the macroscopic (microns to meters, seconds to hours). nih.govrsc.org Multiscale modeling addresses this challenge by combining different simulation methods, each suited for a particular scale, into a single, cohesive framework. scholarpedia.org

For a system involving NaZnCl₃, such as an all-solid-state sodium-ion battery, a multiscale approach is essential:

Quantum Mechanics (QM): At the smallest scale, DFT or other ab initio methods are used to describe bond breaking/forming, charge transfer, and electronic properties at interfaces. rsc.org

Molecular Dynamics (MD): At the atomistic scale, MD simulations using classical or ML-based force fields model the collective behavior of thousands of atoms, such as ion diffusion within the NaZnCl₃ electrolyte and its structure at the electrode interface. rsc.org

The key challenge in multiscale modeling is to effectively pass information between these different scales. nih.gov For example, QM calculations can provide parameters for MD force fields, and MD simulations can compute transport properties (like conductivity) that are then used as inputs for the continuum model of the entire battery cell. rsc.orgscholarpedia.org This hierarchical approach allows for the prediction of device-level performance based on a fundamental understanding of the underlying atomic and electronic processes. ethz.ch

Development and Validation of Computational Models and Force Fields for NaZnCl₃

The accuracy of large-scale simulations, particularly MD, depends critically on the quality of the underlying computational model, known as a force field. nih.gov A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms and, consequently, the forces acting upon them. nih.govresearchgate.net

The development and validation of a force field for NaZnCl₃ is a multi-step process:

Functional Form Selection: First, an appropriate mathematical form for the potential energy is chosen. This typically includes terms for bonded interactions (bond stretching, angle bending) and non-bonded interactions (van der Waals and electrostatic forces). nih.gov

Parameterization: The parameters for these functions are determined by fitting them to reference data. This data can come from high-level ab initio calculations (e.g., DFT) or from experimental measurements of properties like crystal structure, density, or vibrational frequencies. nih.govaps.org For instance, a force field for NaCl was parameterized by fitting to the crystal density and properties of a dilute aqueous solution. nih.gov

Validation: Once parameterized, the force field must be rigorously validated by testing its ability to predict properties that were not used in the fitting process. nih.govaps.org This involves running MD simulations with the new force field and comparing the results for properties like diffusion coefficients, heat of vaporization, or radial distribution functions against experimental data or ab initio calculations. aps.org Machine learning methods are also increasingly used to generate highly accurate and transferable force fields directly from quantum mechanical data. bu.edu

Computational Studies of Reaction Mechanisms and Catalytic Cycles Involving NaZnCl₃

Computational chemistry is a powerful tool for elucidating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. rsc.orgresearchgate.net This is particularly valuable for understanding the role of NaZnCl₃ in catalytic processes or electrochemical reactions.

The computational study of a reaction mechanism involving NaZnCl₃ typically involves:

Mapping the Potential Energy Surface (PES): Using methods like DFT, researchers map the energy of the system as the reactants transform into products. nih.gov This involves identifying all relevant intermediates (stable species along the reaction path) and, crucially, the transition states (the highest energy points between intermediates). nih.gov

Elucidating Catalytic Cycles: In a catalytic cycle, the catalyst (potentially involving NaZnCl₃) is consumed in one step and regenerated in another. Computational studies can trace the full cycle, identifying how the catalyst interacts with substrates, facilitates the transformation, and is returned to its original state. dntb.gov.ua This insight is critical for designing more efficient catalysts and understanding degradation mechanisms in systems like batteries. nih.gov

Advanced Research Directions and Future Outlook for Sodium Zinc Chloride 1/1/3 Chemistry

Design and Synthesis of Novel NaZnCl3-Based Materials with Tailored Functionalities

The future of NaZnCl3 chemistry lies in the ability to create new materials where the properties are precisely tailored for specific, high-value applications. nih.gov This involves moving beyond the base compound to develop derivatives and composites with enhanced or entirely new functionalities. cmu.eduarxiv.org

A prime example of this is in the field of energy storage, specifically in high-temperature sodium-metal halide batteries, often called ZEBRA batteries. rsc.org Researchers are designing NaZnCl3-based systems as a cost-effective and sustainable alternative to traditional sodium-nickel chloride (Na-NiCl₂) batteries. dlr.demdpi.com In this application, the cathode is not pure NaZnCl3 but a composite material synthesized by processing precursor powders, typically zinc metal and sodium chloride (NaCl). dlr.de During the battery's operation (charging), these precursors react to form sodium zinc chloride species, such as Na₂ZnCl₄, which are crucial to the cell's electrochemical function. rsc.orgacs.org

Recent advancements focus on tailoring the cathode's microstructure to improve performance. For instance, developing foam-based zinc/sodium chloride electrodes, instead of conventional particle-based ones, has been shown to enhance zinc utilization, leading to higher specific energy and more stable cycling. wiley.com This represents a deliberate design strategy: creating a stable, porous electrode structure to prevent the agglomeration of zinc particles, a known degradation mechanism. dlr.dewiley.com Other synthetic strategies, such as the molten-salt method, could offer alternative routes to produce NaZnCl3-based materials with controlled crystallinity and morphology at lower temperatures than traditional solid-state reactions. numberanalytics.comnih.gov

The design and synthesis process for these functional materials can be summarized as follows:

Identify Target Application: Determine the desired functionality (e.g., ionic conductivity for a battery, catalytic activity).

Select Synthesis Strategy: Choose a method that allows control over the material's final properties (e.g., co-precipitation, molten-salt synthesis, solvothermal methods). researchgate.net

Incorporate Additives/Dopants: Introduce other elements or compounds to modify the base NaZnCl3 structure and tune its electronic or physical properties. nih.gov

Control Micro/Nanostructure: Engineer the material's architecture (e.g., particle size, porosity, use of scaffolds) to optimize performance. nih.govwiley.com

Comprehensive Understanding of Structure-Performance Relationships at the Atomic and Molecular Level

To rationally design new NaZnCl3 materials, a deep understanding of the relationship between their structure and performance is essential. rsc.org This involves connecting atomic-level features, such as crystal structure and bonding, to macroscopic properties like electrochemical stability and efficiency. europa.eu

Computational studies using Density Functional Theory (DFT) have provided foundational insights into the intrinsic properties of NaZnCl3. These studies predict it to be a wide band-gap semiconductor with a stable cubic perovskite structure. researchgate.net This fundamental electronic structure is critical for its application in electrochemical devices, as it determines the material's insulating/semiconducting nature and its electrochemical window. mdpi.com

Table 1: Predicted Intrinsic Properties of NaZnCl3

PropertyPredicted ValueSignificanceSource
Crystal StructureCubic PerovskiteInfluences electronic and mechanical properties. researchgate.net
Band Gap3.91 eV (Indirect)Indicates wide band-gap semiconductor behavior, suitable for electrolyte applications. researchgate.net
Pugh Ratio (B/G)3.8493Suggests the material is ductile in nature. researchgate.net
Young's Modulus34.7052 GPaMeasures the material's stiffness. researchgate.net

Predictive Modeling and High-Throughput Screening for New NaZnCl3 Derivatives

Predictive modeling, a technique using statistical and computational methods to forecast outcomes based on data, is a powerful tool for accelerating materials discovery. mdpi.com In the context of NaZnCl3, this involves using computational simulations to predict the properties of hypothetical new compounds before they are synthesized in the lab.

The DFT calculations performed on NaZnCl3 are a form of predictive modeling, forecasting its electronic and mechanical properties. researchgate.net This approach can be expanded to create vast libraries of potential NaZnCl3 derivatives. For instance, researchers can computationally substitute sodium, zinc, or chlorine with other elements (doping) and calculate the resulting changes in properties like band gap, stability, and ionic mobility. nih.gov

This process is amenable to high-throughput screening (HTS), where automated computational workflows test millions of potential material compositions. wikipedia.org Using HTS, researchers can rapidly identify promising candidate derivatives with tailored functionalities, such as improved ionic conductivity or specific optical properties. rsc.orgsigmaaldrich.com While large-scale HTS studies specifically on NaZnCl3 derivatives are still an emerging area, the methodology has been successfully applied to other perovskite systems to screen for materials with high carrier mobility for solar cell applications. rsc.org

The workflow for predictive discovery of NaZnCl3 derivatives would involve:

Library Generation: Create a virtual library of candidate structures by computationally substituting elements in the NaZnCl3 lattice.

Property Calculation: Use DFT or other methods to calculate key performance-related properties for each candidate.

Screening: Filter the library based on desired property criteria (e.g., stability, specific band gap).

Experimental Validation: Synthesize the most promising candidates identified through screening to verify their predicted properties.

Integration of Experimental and Computational Methodologies for Holistic Understanding

A holistic understanding of NaZnCl3-based materials requires a synergistic approach that combines experimental investigation with computational modeling. bnl.gov While computational methods can predict intrinsic properties at the atomic level, experimental work is crucial to validate these predictions and to understand the complex behaviors that emerge in real-world systems and at larger scales. researchgate.net

The development of Na-ZnCl2 batteries serves as an excellent case study for this integrated approach.

Computational Contributions: DFT calculations establish the theoretical stability and electrochemical properties of the core compounds like NaZnCl3 and related phases (e.g., Na₂ZnCl₄). rsc.orgresearchgate.net This provides a fundamental understanding of the possible reactions and voltages.

Experimental Contributions: Lab-scale cells are constructed and tested to measure actual performance metrics like specific energy, cyclability, and energy efficiency. dlr.deacs.org Advanced characterization techniques, such as Scanning Electron Microscopy (SEM), are used to observe microstructural changes, like particle growth, that occur during operation and are not captured by atomic-scale simulations. rsc.org

By integrating these approaches, researchers can build a comprehensive model of the system. For example, when experiments show unexpected performance degradation, computational models can be used to investigate potential underlying causes at the atomic level, such as phase instabilities or reactions with electrolytes. dlr.de Conversely, experimental results guide the development of more accurate and relevant computational models. This iterative feedback loop between theory and experiment is the most effective path to designing and optimizing complex functional materials. bnl.gov

Exploration of NaZnCl3 Chemistry in Emerging Research Areas

Beyond the well-defined application in batteries, the chemistry of sodium zinc chloride is relevant to several other emerging research areas, particularly those involving high temperatures or specialized chemical environments.

Specific Chemical Reactions: The formation of gaseous NaZnCl3 is a factor in high-temperature pyrometallurgical processes, such as the thermal treatment of municipal solid waste incinerator (MSWI) fly ash. rsc.org Thermodynamic modeling shows that at temperatures above 800-900°C, zinc can vaporize in the form of NaZnCl3(g). rsc.org Understanding and controlling this reaction is important for managing heavy metal emissions and for developing novel pyrometallurgical recycling processes for zinc-containing wastes. confer.czsktes.com

Material Fabrication: The use of molten salts as a medium for inorganic synthesis is a growing field. numberanalytics.comzkg.de Molten salt synthesis can enable the formation of materials with unique morphologies or high crystallinity at lower temperatures than conventional methods. nih.govmdpi.com Mixtures containing sodium chloride and zinc chloride, which can form NaZnCl3, could be explored as novel solvent systems for the synthesis of advanced materials like ceramics or nanoparticles. numberanalytics.com Furthermore, the volatility of NaZnCl3 could potentially be exploited in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes for fabricating thin films, although this remains a speculative area requiring further research. These fabrication processes are highly technical and involve numerous methods like cutting, folding, and welding to shape materials. tuckey.comqmillwright.comthomasnet.com

Q & A

Basic: What are the methodological considerations for synthesizing Sodium Zinc Chloride (1/1/3) with high purity?

Answer:
Synthesis requires precise control of stoichiometric ratios, pH, and temperature. Key steps include:

  • Precipitation methods : Use controlled addition of zinc chloride to sodium hydroxide solutions under inert atmospheres to avoid oxidation.
  • Crystallization : Employ slow cooling (1–2°C/min) in saturated solutions to promote crystal growth and minimize impurities.
  • Characterization : Validate purity via X-ray diffraction (XRD) for crystal structure and inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition .

Advanced: How can statistical experimental designs optimize Sodium Zinc Chloride synthesis parameters?

Answer:
Plackett-Burman (P-B) and Central Composite Design (CCD) are effective for multi-variable optimization:

  • P-B Design : Screens critical factors (e.g., reactant concentrations, temperature) using 12 experimental runs with high/low levels. For example, factors like sodium chloride concentration and pH are evaluated via ANOVA to identify significance .
  • CCD : Refines interactions between 4–6 variables (e.g., biotic/abiotic factors) across five levels (−α, −1, 0, +1, +α). Response surface methodology (RSM) models nonlinear relationships, enabling prediction of optimal synthesis conditions (e.g., 37°C, pH 7.0) .

Basic: What analytical techniques quantify Sodium Zinc Chloride in complex matrices?

Answer:

  • Volumetric titration : Use iodometric methods with potassium iodide and sodium thiosulfate for chloride quantification .
  • Spectrophotometry : Prepare standard solutions (0.5–2.5 mg Zn/mL) in 0.125 N HCl, and measure absorbance at 213.9 nm via atomic absorption spectroscopy (AAS). Matrix effects are minimized by matching sodium chloride concentrations in samples and standards .

Advanced: How to resolve discrepancies in Sodium Zinc Chloride stability data under varying pH?

Answer:
Contradictory stability profiles often arise from:

  • Ion interactions : Use buffered systems (e.g., citrate-phosphate) to isolate pH effects. For example, stability decreases below pH 4 due to Zn²⁺ hydrolysis .
  • Experimental validation : Pre-incubate Sodium Zinc Chloride in buffers (pH 3–10) for 30–60 min, then measure residual activity via enzyme assays (e.g., β-mannanase inhibition). Triplicate runs and ANOVA identify statistically significant degradation thresholds .

Basic: What factors influence Sodium Zinc Chloride solution stability during storage?

Answer:

  • Temperature : Store at 4°C in amber glass to prevent thermal degradation.
  • Light exposure : UV radiation accelerates decomposition; use light-resistant containers.
  • Ionic strength : Add 0.1 M NaCl to suppress colloidal formation. Stability is validated via monthly ICP-MS checks for Zn²⁺ concentration deviations >5% .

Advanced: How to analyze synergistic/antagonistic effects of Sodium Zinc Chloride with other ions in biochemical systems?

Answer:

  • Enzyme inhibition assays : Incubate β-mannanase with 1.0 mM ZnCl₂ and competing ions (e.g., Fe³⁺, Ca²⁺) at 60°C for 30 min. Measure residual activity via Lineweaver-Burk plots to calculate Km and Vmax shifts. For example, Zn²⁺ shows antagonism with Fe³⁺, reducing enzyme activity by 40% .
  • Isobole analysis : Quantify synergism using combination indices (CI) for ion pairs. CI <1 indicates synergy, validated via dose-response curves in triplicate .

Basic: What protocols ensure reproducibility in Sodium Zinc Chloride preparation for cell culture studies?

Answer:

  • Sterilization : Autoclave solutions at 121°C for 15 min (15 psi). Post-sterilization, confirm pH (6.5–7.5) and osmolality (290–310 mOsm/kg).
  • Endotoxin testing : Use Limulus Amebocyte Lysate (LAL) assays; reject batches with ≥0.25 EU/mL .

Advanced: How to validate Sodium Zinc Chloride’s role in metalloenzyme activation using knockout models?

Answer:

  • Gene-edited strains : Compare wild-type and Zn²⁺-transporter knockout organisms (e.g., Saccharomyces cerevisiae zrt1Δ) cultured in ZnCl₂-supplemented media.
  • Activity assays : Measure enzyme-specific activity (e.g., alkaline phosphatase) via colorimetric substrates (e.g., p-nitrophenyl phosphate). Zinc-dependent activation is confirmed if activity increases ≥2-fold in wild-type vs. knockouts .

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